

Molecular structure and weight of 3-(6-Chloropyridazin-3-yl)benzoic acid

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Compound of Interest

Compound Name: 3-(6-Chloropyridazin-3-yl)benzoic acid

Cat. No.: B1417976

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An In-Depth Technical Guide to 3-(6-Chloropyridazin-3-yl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **3-(6-Chloropyridazin-3-yl)benzoic acid**. It delves into the molecule's structural characteristics, physicochemical properties, synthetic pathways, and its strategic importance as a versatile building block in modern drug discovery.

Introduction: A Key Heterocyclic Scaffold

3-(6-Chloropyridazin-3-yl)benzoic acid is a bi-aryl heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structure uniquely combines a benzoic acid moiety with a chloropyridazine ring system. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous biologically active compounds.^[1] The specific arrangement of the chloro- and carboxyl-functional groups makes this molecule an exceptionally valuable intermediate for synthesizing complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors for oncology.^[1] The chlorine atom acts as a convenient leaving group for nucleophilic substitution or a handle for cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation, enabling the construction of diverse compound libraries.

Molecular Structure and Physicochemical Properties

The molecular architecture consists of a benzene ring substituted with a carboxylic acid group at position 1 and a 6-chloropyridazin-3-yl group at position 3. The electron-withdrawing nature of the pyridazine ring and the chlorine atom influences the electronic properties of the entire molecule, including the acidity of the benzoic acid proton.

Chemical Structure Diagram

Caption: 2D structure of **3-(6-Chloropyridazin-3-yl)benzoic acid**.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound, with some values being computationally predicted.

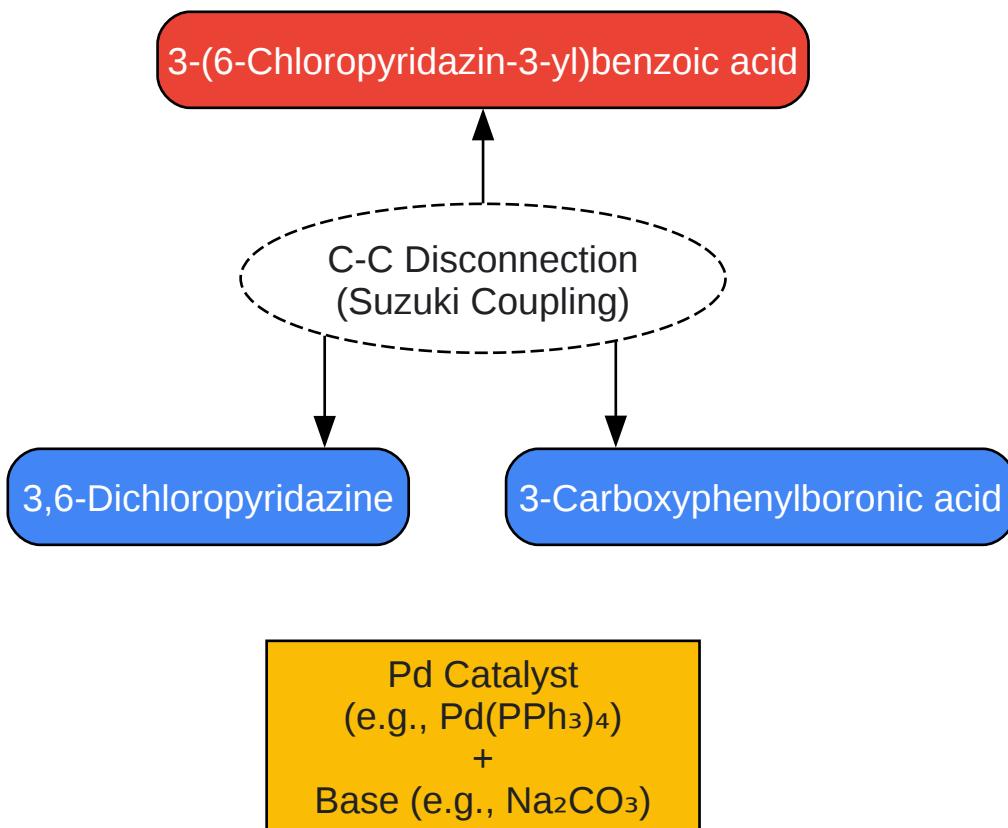
Property	Value	Source
CAS Number	914349-46-5	[2] [3]
Molecular Formula	C ₁₁ H ₇ ClN ₂ O ₂	[2] [3] [4]
Molecular Weight	234.64 g/mol	[2] [3] [4]
InChIKey	UNZBOMFXUMHBFC-UHFFFAOYSA-N	[3] [5]
SMILES	C1=CC(=CC(=C1)C(=O)O)C2=NN=C(C=C2)Cl	[5]
Predicted Boiling Point	517.5 ± 40.0 °C	[2]
Predicted Density	1.416 ± 0.06 g/cm ³	[2]
Predicted pKa	3.79 ± 0.10	[2]
Recommended Storage	2-8°C	[2]

Synthesis and Reactivity

The synthesis of **3-(6-Chloropyridazin-3-yl)benzoic acid** is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as the premier choice for this transformation due to its high functional group tolerance, mild reaction conditions, and broad substrate scope, making it a cornerstone of pharmaceutical synthesis.[6]

Retrosynthetic Analysis and Strategy

The logical approach involves forming the C-C bond between the benzoic acid ring and the pyridazine ring. This can be accomplished by coupling a boronic acid derivative of one ring with a halide of the other. A highly effective strategy is the Suzuki coupling of 3,6-dichloropyridazine with 3-carboxyphenylboronic acid. The use of 3,6-dichloropyridazine is strategic; the two chlorine atoms exhibit different reactivities, often allowing for selective mono-arylation under carefully controlled conditions.



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Caption: Synthetic workflow via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative method for the synthesis of the title compound. Note: This procedure should be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment.

Materials:

- 3,6-Dichloropyridazine
- 3-Carboxyphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Sodium Carbonate (Na_2CO_3)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Hexanes
- Hydrochloric acid (1M HCl)
- Brine (saturated NaCl solution)
- Magnesium Sulfate (MgSO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Nitrogen or Argon gas inlet

- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq.), 3-carboxyphenylboronic acid (1.1 eq.), and sodium carbonate (2.5 eq.).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
- Catalyst Addition: Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.), to the flask.
- Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
- Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, causing the product to precipitate or move into the organic layer.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
- Washing: Combine the organic layers and wash with water, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **3-**

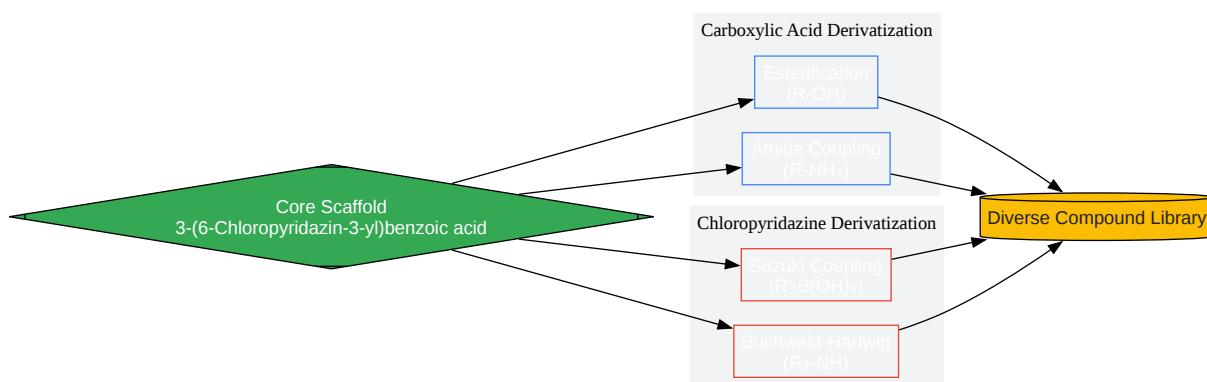
(6-Chloropyridazin-3-yl)benzoic acid.

Applications in Drug Discovery

The true value of **3-(6-Chloropyridazin-3-yl)benzoic acid** lies in its role as a versatile scaffold for building libraries of potential drug candidates. The two distinct functional handles allow for systematic and modular derivatization to explore structure-activity relationships (SAR).

- **Amide Library Synthesis:** The carboxylic acid is readily converted into an amide by coupling with a diverse range of amines. This is a fundamental reaction in medicinal chemistry to probe interactions with biological targets.
- **Further Cross-Coupling:** The chlorine atom on the pyridazine ring can be substituted via nucleophilic aromatic substitution or used in further cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) to introduce new functionalities.

This dual functionality allows for the rapid generation of analogues with tailored properties to optimize potency, selectivity, and pharmacokinetic profiles.^[6]



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